![molecular formula C13H13NS B573705 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 161895-09-6](/img/structure/B573705.png)
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is a complex heterocyclic compound characterized by its unique structure containing sulfur and nitrogen atoms within a tetracyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using phosphorus pentasulfide (P2S5) in dioxane to yield the desired tetracyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the tetracyclic structure can form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Uniqueness
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure incorporating both sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
161895-09-6 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.314 |
InChI |
InChI=1S/C13H13NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h5-8,10H,1-4H2 |
InChI-Schlüssel |
UTMNPLNRXLHKFG-UHFFFAOYSA-N |
SMILES |
C1CC2CC3=CC4=C(C=C3C2C1)N=CS4 |
Synonyme |
Cyclopent[2,3]indeno[5,6-d]thiazole, 4b,5,6,7,7a,8-hexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


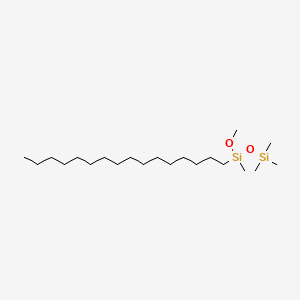

![(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B573625.png)

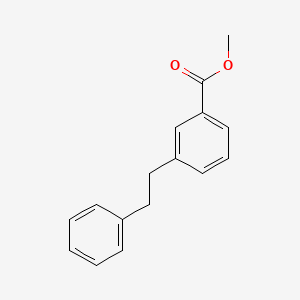
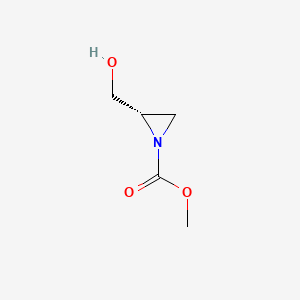
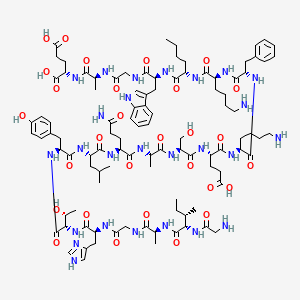
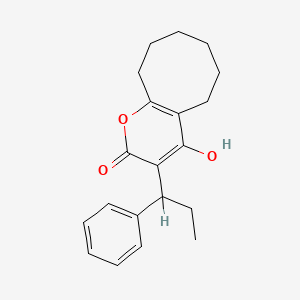
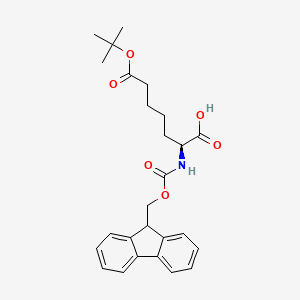
ethane](/img/structure/B573644.png)
